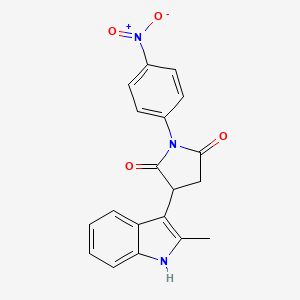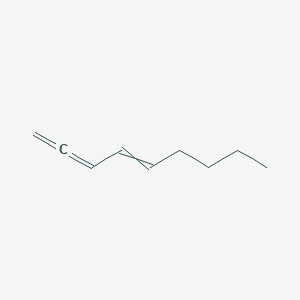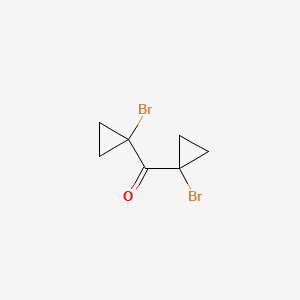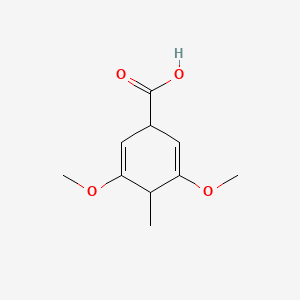
5-Chloropent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropent-3-en-2-one: is an organic compound with the molecular formula C5H7ClO It is a chlorinated derivative of pentenone, characterized by the presence of a chlorine atom at the fifth position and a double bond between the third and fourth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Selective Chlorination: One method involves the selective chlorination of pent-3-en-2-one using chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen with chlorine at the fifth position.
Halogen Exchange: Another method involves the halogen exchange reaction where a suitable halogenated precursor, such as 5-bromopent-3-en-2-one, is treated with a chlorine source to replace the bromine atom with chlorine.
Industrial Production Methods: Industrial production of 5-Chloropent-3-en-2-one often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Chloropent-3-en-2-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield various alcohols depending on the reducing agent and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pentenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloropent-3-en-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
Mecanismo De Acción
The mechanism of action of 5-Chloropent-3-en-2-one involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This reactivity is due to the presence of the electrophilic carbonyl group and the chlorine atom, which can participate in nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
5-Bromopent-3-en-2-one: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity and properties due to the larger atomic size and different electronegativity of bromine.
5-Iodopent-3-en-2-one: Contains an iodine atom, which makes it more reactive in certain substitution reactions compared to its chlorine and bromine counterparts.
5-Fluoropent-3-en-2-one: The presence of a fluorine atom imparts different electronic properties, making it less reactive in nucleophilic substitution reactions but potentially more stable.
Uniqueness: 5-Chloropent-3-en-2-one is unique due to the balance of reactivity and stability provided by the chlorine atom. It offers a good compromise between the reactivity of bromine and the stability of fluorine, making it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
61170-81-8 |
|---|---|
Fórmula molecular |
C5H7ClO |
Peso molecular |
118.56 g/mol |
Nombre IUPAC |
5-chloropent-3-en-2-one |
InChI |
InChI=1S/C5H7ClO/c1-5(7)3-2-4-6/h2-3H,4H2,1H3 |
Clave InChI |
BWIKPHCVVVHICG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)

![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)
![5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B14603238.png)
![(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14603242.png)




